molecular formula C5H5BO5 B1463667 2-Boronofuran-3-carboxylic acid CAS No. 1072952-23-8

2-Boronofuran-3-carboxylic acid

Cat. No. B1463667
CAS RN: 1072952-23-8
M. Wt: 155.9 g/mol
InChI Key: ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
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Description

2-Boronofuran-3-carboxylic acid is a chemical compound with the empirical formula C5H3BrO3 . It is also known as 2-Bromo-3-furoic acid . The molecular weight of this compound is approximately 190.98 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Boronofuran-3-carboxylic acid consists of a furan ring (a five-membered heterocyclic ring) with a carboxylic acid group attached at position 3. The bromine atom is substituted at position 2 of the furan ring. The boron atom is presumably bonded to one of the carbon atoms in the furan ring, forming a boronic acid functionality .


Physical And Chemical Properties Analysis

  • InChI : InChI=1S/C5H3BrO3/c6-4-3(5(7)8)1-2-9-4/h1-2H, (H,7,8)

Scientific Research Applications

Catalysis in Organic Synthesis

Boronic acids, including derivatives like 2-Boronofuran-3-carboxylic acid, are utilized in various catalytic processes in organic synthesis. For instance, they catalyze [3+2] dipolar cycloadditions to unsaturated carboxylic acids, leading to the production of pharmaceutically relevant heterocyclic products such as triazoles, isoxazoles, and isoxazolidines (Zheng, McDonald, & Hall, 2010). Additionally, boronic acids play a role in the palladium-catalyzed synthesis of aryl ketones from carboxylic and aryl boronic acids, contributing to the field of pharmaceutical chemistry (Weixiang Zheng et al., 2022).

Decarboxylative Borylation

Decarboxylative borylation, a process in which carboxylic acids are replaced with boronate esters, is another important application. This nickel-catalyzed process is broad in scope and demonstrates excellent functional group compatibility, enabling transformations of complex drug molecules into boronic acids. This method has been used to create potent in vitro inhibitors of human neutrophil elastase (Li et al., 2017).

Electrophilic and Nucleophilic Activation

Boronic acids are emerging as versatile catalysts for the activation of hydroxy functional groups in various organic reactions. They enable both electrophilic and nucleophilic modes of activation, facilitating the formation of amides, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019).

Asymmetric Hetero-Michael Addition

Carboxylic acids, when used as electrophiles in the presence of chiral thioureas bearing arylboronic acid, can promote asymmetric hetero-Michael addition reactions. These reactions are crucial in the asymmetric synthesis of key intermediates in pharmaceutically important molecules (Hayama et al., 2018).

Suzuki-Miyaura Coupling Reactions

Boronic acids, including 2-Boronofuran-3-carboxylic acid derivatives, are used in Suzuki-Miyaura coupling reactions. This process is vital for creating a variety of functionalized aryl- and alkenyl-carboxylic acids, beneficial in pharmaceutical and organic material synthesis (Ukai et al., 2006).

Electrochemical Borylation

Electrochemical methods have been developed to convert carboxylic acids to boronic acids. This approach is notable for its simplicity, broad substrate scope, and application in the synthesis of complex natural products (Barton et al., 2021).

Fluorescent Chemosensors

Boronic acid-based sensors, including those derived from 2-Boronofuran-3-carboxylic acid, play a crucial role in detecting biological active substances, such as carbohydrates and bioactive substances, which are essential for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Safety and Hazards

  • Precautionary Statements : Follow safety precautions when handling this compound

properties

IUPAC Name

2-boronofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674651
Record name 2-Boronofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072952-23-8
Record name 2-Borono-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Boronofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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